molecular formula C21H18O5 B13445858 4'-O-Methylatalantoflavone

4'-O-Methylatalantoflavone

Cat. No.: B13445858
M. Wt: 350.4 g/mol
InChI Key: ZBCMZXUJUABTJX-UHFFFAOYSA-N
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Description

4’-O-Methylatalantoflavone is a naturally occurring flavonoid compound known for its diverse biological activities. It is a derivative of flavonoids, which are polyphenolic compounds widely distributed in the plant kingdom. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and antioxidant research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylatalantoflavone involves several steps, starting from basic flavonoid structures. One common method includes the methylation of atalantoflavone using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: Industrial production of 4’-O-Methylatalantoflavone can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4’-O-Methylatalantoflavone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted flavonoid derivatives, each with unique chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4’-O-Methylatalantoflavone involves its interaction with various molecular targets and pathways:

    Anti-inflammatory Activity: The compound inhibits the activation of the NLRP3 inflammasome, a key player in the inflammatory response.

    Antioxidant Activity: 4’-O-Methylatalantoflavone scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

Comparison with Similar Compounds

4’-O-Methylatalantoflavone can be compared with other similar flavonoid compounds, such as:

Uniqueness: 4’-O-Methylatalantoflavone stands out due to its enhanced stability and bioavailability compared to its non-methylated counterparts. The methylation at the 4’ position significantly improves its pharmacokinetic properties, making it a more effective therapeutic agent .

Biological Activity

4'-O-Methylatalantoflavone is a methylated flavonoid that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a member of the flavonoid family, characterized by the presence of a methoxy group at the 4' position of the flavone backbone. This modification is significant as it can influence the compound's solubility, stability, and interaction with biological targets.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. Studies have indicated that methylation enhances the antioxidant capacity of flavonoids. For instance, a related compound demonstrated an IC50 value of 3.53 μg/mL in antioxidant assays, suggesting that this compound may exhibit similar or improved activity due to structural modifications .

2. Anti-inflammatory Effects

Methylated flavonoids have been shown to modulate inflammatory pathways effectively. Research indicates that flavonoid methylation can enhance the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammation processes. For example, this compound may selectively inhibit COX-2 with an IC50 value comparable to other potent anti-inflammatory agents .

3. Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. Methylated flavonoids often exhibit enhanced cytotoxicity against cancer cells compared to their unmethylated counterparts. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells by regulating key signaling pathways such as AMPK and Wnt/β-catenin .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : Studies have shown that methylated flavonoids interact with biological membranes, affecting their fluidity and integrity without causing hemolysis at certain concentrations . This interaction may enhance the bioavailability and efficacy of the compound.
  • Enzyme Modulation : The compound may inhibit specific enzymes involved in inflammatory responses and cancer progression, thereby exerting therapeutic effects.
  • Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, this compound helps protect cells from oxidative stress, which is a contributor to various diseases, including cancer.

Case Studies and Research Findings

Several studies have highlighted the biological activities of methylated flavonoids:

Study ReferenceBiological ActivityFindings
Membrane InteractionNo hemolysis observed at concentrations up to 100 μM after 48 hours.
Antioxidant ActivityExhibited IC50 value comparable to known antioxidants (3.53 μg/mL).
Antitumor ActivityInduced apoptosis in colon cancer cells via AMPK signaling pathway.

Properties

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-21(2)9-8-14-18(26-21)11-16(23)19-15(22)10-17(25-20(14)19)12-4-6-13(24-3)7-5-12/h4-11,23H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCMZXUJUABTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC(=CC3=O)C4=CC=C(C=C4)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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